2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI)
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Overview
Description
2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) is a complex organic compound with the molecular formula C7H10N2O5. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom.
Preparation Methods
The synthesis of 2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI) can be compared with other similar compounds, such as:
2,3-Piperidinedicarboxylic acid, 5-amino-6-oxo-: This compound shares a similar structure but may have different functional groups or stereochemistry.
Piperidine derivatives: Various piperidine derivatives with different substituents can be compared to highlight the unique properties of 2,3-Piperidinedicarboxylicacid,5-amino-6-oxo-,[2S-(2alpha,3alpha,5alpha)]-(9CI).
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C7H10N2O5 |
---|---|
Molecular Weight |
202.16 g/mol |
IUPAC Name |
(2S,3R,5S)-5-amino-6-oxopiperidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C7H10N2O5/c8-3-1-2(6(11)12)4(7(13)14)9-5(3)10/h2-4H,1,8H2,(H,9,10)(H,11,12)(H,13,14)/t2-,3+,4+/m1/s1 |
InChI Key |
LOWQPNCJQIIDOO-UZBSEBFBSA-N |
Isomeric SMILES |
C1[C@H]([C@H](NC(=O)[C@H]1N)C(=O)O)C(=O)O |
Canonical SMILES |
C1C(C(NC(=O)C1N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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